![molecular formula C20H25N3O2 B4235785 2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4235785.png)
2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
概要
説明
2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone is a chemical compound with the molecular formula C20H25N3O2. It is a member of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminobenzamide with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the isopropoxypropyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring or the substituents attached to it.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .
科学的研究の応用
2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Similar compounds include other quinazolinone derivatives with different substituents, such as:
- 2-[(3-methoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
- 2-[(3-ethoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
- 2-[(3-butoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone
Uniqueness
The uniqueness of 2-[(3-isopropoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone lies in its specific substituents, which confer distinct chemical and biological properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .
特性
IUPAC Name |
7-phenyl-2-(3-propan-2-yloxypropylamino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14(2)25-10-6-9-21-20-22-13-17-18(23-20)11-16(12-19(17)24)15-7-4-3-5-8-15/h3-5,7-8,13-14,16H,6,9-12H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJUMVZEKPOVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


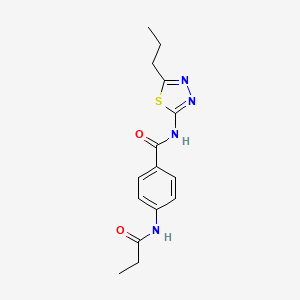
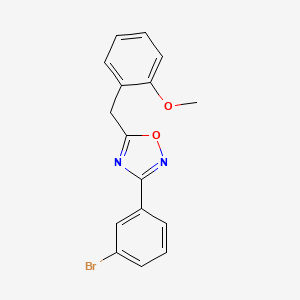
![N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4235711.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4235718.png)
![3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE](/img/structure/B4235719.png)
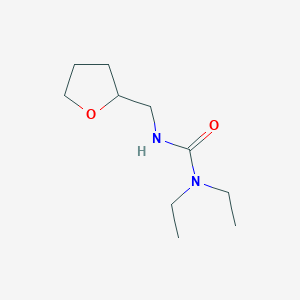

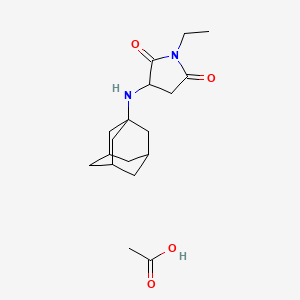
![4-{[(4-fluorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4235752.png)
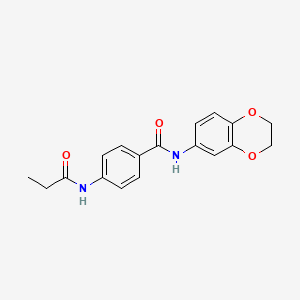

![2-Methyl-5-[(4-phenoxyphenyl)sulfamoyl]benzamide](/img/structure/B4235777.png)
![N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzamide](/img/structure/B4235795.png)
![3,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235799.png)
